1,23,25-Trihydroxy-24-oxocholecalciferol

Description

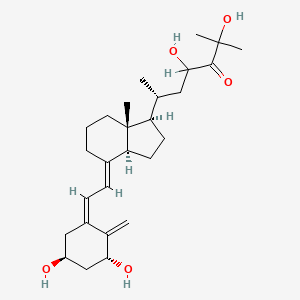

Structure

3D Structure

Properties

CAS No. |

87147-48-6 |

|---|---|

Molecular Formula |

C27H42O5 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C27H42O5/c1-16(13-24(30)25(31)26(3,4)32)21-10-11-22-18(7-6-12-27(21,22)5)8-9-19-14-20(28)15-23(29)17(19)2/h8-9,16,20-24,28-30,32H,2,6-7,10-15H2,1,3-5H3/b18-8+,19-9-/t16-,20+,21-,22+,23-,24?,27-/m1/s1 |

InChI Key |

ARRIBDAUGOLZSJ-NHLMUEIJSA-N |

SMILES |

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Isomeric SMILES |

C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |

Canonical SMILES |

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyms |

1,23,25-TOV 1,23,25-trihydroxy-24-oxo-vitamin D3 1,23,25-trihydroxy-24-oxocholecalciferol |

Origin of Product |

United States |

Metabolic Pathways and Enzymatic Bioconversion

Precursor Compounds and Origin within the Vitamin D Cascade

The journey to 1,23,25-Trihydroxy-24-oxocholecalciferol begins with the hormonally active form of vitamin D, calcitriol (B1668218). wikipedia.org This potent molecule, essential for calcium and phosphate (B84403) regulation, is the primary substrate for the enzymatic reactions that ultimately yield 1,23,25-Trihydroxy-24-oxocholecalciferol. medlineplus.govgenecards.org

Calcitriol, or 1α,25-dihydroxyvitamin D3, is produced in the kidneys and other tissues through the action of the enzyme 1-alpha-hydroxylase (CYP27B1) on its precursor, 25-hydroxyvitamin D3 (calcifediol). wikipedia.orgnih.govmedex.com.bd Once calcitriol has fulfilled its physiological roles, it is marked for degradation to prevent the adverse effects of hypercalcemia. medlineplus.govnih.gov This degradation process is initiated by the enzyme CYP24A1, which hydroxylates calcitriol, setting in motion a cascade of reactions. wikipedia.orgnih.govnih.gov The formation of 1,23,25-Trihydroxy-24-oxocholecalciferol is a key part of this catabolic sequence, representing a further step in the deactivation and eventual excretion of vitamin D metabolites. nih.govnih.gov

Enzymatic Catalysis and Specific Hydroxylation/Oxidation Steps

The bioconversion of calcitriol into its various metabolites is a highly specific process, orchestrated by a key enzyme that introduces sequential oxidative modifications to the vitamin D molecule.

The mitochondrial enzyme Cytochrome P450 24A1 (CYP24A1), also known as 24-hydroxylase, plays a pivotal role in the catabolism of vitamin D. medlineplus.govjensenlab.orgnih.gov This enzyme is responsible for catalyzing the hydroxylation of both calcitriol and its precursor, calcifediol, at the C-24 or C-23 position, initiating their inactivation. wikipedia.orgnih.govnih.gov The expression of the CYP24A1 gene is highly induced by calcitriol itself, creating a negative feedback loop that tightly controls the levels of the active vitamin D hormone. wikipedia.orgnih.gov

The formation of 1,23,25-Trihydroxy-24-oxocholecalciferol occurs via the C-24 oxidation pathway. nih.govnih.gov This pathway begins with the hydroxylation of calcitriol at the carbon-24 position by CYP24A1, producing 1α,24,25-trihydroxyvitamin D3. nih.govnih.gov This initial step is a critical control point in the degradation of calcitriol. nih.gov

Following the initial C-24 hydroxylation, CYP24A1 continues to catalyze a series of subsequent oxidation reactions. jensenlab.orgnih.gov This multi-step process involves further modifications of the side chain of the vitamin D molecule, ultimately leading to the formation of calcitroic acid, a water-soluble metabolite that is excreted in the bile. wikipedia.orgwikipedia.org The conversion to 1,23,25-Trihydroxy-24-oxocholecalciferol is an integral part of this sequential oxidation. nih.gov

The pathway from calcitriol to 1,23,25-Trihydroxy-24-oxocholecalciferol involves several identifiable intermediate compounds. Research has shown that both 1α,25-dihydroxyvitamin D3 and 1α,24,25-trihydroxyvitamin D3 can serve as precursors. nih.gov Incubations of chick intestinal mucosa and rat kidney homogenates with these precursors have led to the isolation and identification of 1,25-dihydroxy-24-oxo-vitamin D3 and subsequently 1,23,25-trihydroxy-24-oxo-vitamin D3. nih.govnih.gov This indicates a stepwise conversion where 1α,24,25-trihydroxyvitamin D3 is oxidized to 1,25-dihydroxy-24-oxo-vitamin D3, which is then hydroxylated at the C-23 position to form the final product. nih.govnih.gov

Identification of Intermediate Metabolites in the Pathway to 1,23,25-Trihydroxy-24-oxocholecalciferol

1,25-Dihydroxy-24-oxocholecalciferol as a Precursor

The direct precursor to 1,23,25-trihydroxy-24-oxocholecalciferol is 1,25-dihydroxy-24-oxocholecalciferol (also known as 24-keto-1,25-dihydroxyvitamin D3). The formation of 1,23,25-trihydroxy-24-oxocholecalciferol occurs through the hydroxylation of 1,25-dihydroxy-24-oxocholecalciferol at the C-23 position. This metabolic conversion has been observed in various tissues, including the intestine and kidney. nih.govnih.gov

Studies have shown that the production of these metabolites is stimulated by pretreatment with 1,25-dihydroxycholecalciferol, indicating a feedback mechanism where the active hormone induces its own catabolism. nih.gov The conversion of 1,25-dihydroxy-24-oxocholecalciferol to 1,23,25-trihydroxy-24-oxocholecalciferol is a key step in a converging pathway of C-24 and C-23 oxidation. nih.gov

| Precursor Compound | Resulting Metabolite |

| 1,25-Dihydroxy-24-oxocholecalciferol | 1,23,25-Trihydroxy-24-oxocholecalciferol |

Other Related Oxidized Metabolites

The metabolic cascade of 1,25-dihydroxycholecalciferol generates several other oxidized metabolites. These are produced through sequential hydroxylation and oxidation steps. In addition to 1,23,25-trihydroxy-24-oxocholecalciferol, other key metabolites identified in tissues like the kidney and intestine include:

1,24,25-Trihydroxycholecalciferol : Formed by the hydroxylation of 1,25-dihydroxycholecalciferol at the C-24 position. nih.gov

1,25-Dihydroxycholecalciferol-26,23-lactone : A further oxidized metabolite indicating a complex series of reactions. nih.gov

The presence of these various metabolites highlights the intricate nature of vitamin D catabolism, which is essential for maintaining mineral homeostasis. nih.gov

| Metabolite | Precursor |

| 1,24,25-Trihydroxycholecalciferol | 1,25-Dihydroxycholecalciferol |

| 1,25-Dihydroxy-24-oxocholecalciferol | 1,24,25-Trihydroxycholecalciferol |

| 1,23,25-Trihydroxy-24-oxocholecalciferol | 1,25-Dihydroxy-24-oxocholecalciferol |

| 1,25-Dihydroxycholecalciferol-26,23-lactone | Further oxidation products |

Stereochemistry of Hydroxylation at C-23

The hydroxylation at the C-23 position of vitamin D metabolites is a stereospecific process, resulting in two possible epimers: (23S) and (23R). Research has shown that both epimers of 1,23,25-trihydroxy-24-oxocholecalciferol can be formed.

Specifically, (23S)-1,23,25-trihydroxycholecalciferol has been identified as a metabolite of 1,25-dihydroxycholecalciferol in intestinal cells. nih.govnih.gov This metabolite is formed from the precursor (23S)-23,25-dihydroxycholecalciferol. nih.govnih.gov The synthesis and biological activities of both the (23R) and (23S) epimers of related analogs have been studied, indicating that the stereochemistry at C-23 influences their biological potency. nih.gov For example, in studies of 19-nor-vitamin D3 analogs, the 23(R) epimer showed greater in vitro biological activity than the 23(S) epimer. nih.gov The determination of the absolute configuration at the C-23 position has been achieved through methods like the modified Mosher method. nih.gov The enzyme CYP24A1 is known to catalyze hydroxylation at the C-23 position. nih.gov

| Epimer | Common Precursor |

| (23S)-1,23,25-Trihydroxycholecalciferol | (23S)-23,25-Dihydroxycholecalciferol |

| (23R)-1,23,25-Trihydroxycholecalciferol | (23R)-23,25-Dihydroxycholecalciferol |

Endogenous Production and Tissue Specific Metabolism

Detection and Formation in Renal Tissues

The kidney is a primary site for the metabolism of vitamin D, including the synthesis of 1,23,25-Trihydroxy-24-oxocholecalciferol. This process has been observed in both cultured kidney cell models and in vivo animal studies.

Studies utilizing the cultured pig kidney cell line, LLC-PK1, have been instrumental in elucidating the renal metabolism of 1,25-dihydroxycholecalciferol. Research has shown that these cells convert radiolabeled 1,25-dihydroxycholecalciferol into several more polar metabolites. Among these, 1,23,25-Trihydroxy-24-oxocholecalciferol has been identified. Notably, the production of these metabolites, including the target compound, is stimulated when the cells are pre-treated with unlabeled 1,25-dihydroxycholecalciferol, indicating a substrate-inducible metabolic pathway.

| Metabolite | Detected in LLC-PK1 Cultures |

|---|---|

| 1,24,25-trihydroxycholecalciferol | ✔ |

| 1,25-dihydroxy-24-oxocholecalciferol | ✔ |

| 1,23,25-Trihydroxy-24-oxocholecalciferol | ✔ |

| 1,25-dihydroxycholecalciferol-26,23-lactone | ✔ |

In vivo studies in rats have corroborated the findings from cell culture models. Following intravenous administration of radiolabeled 1,25-dihydroxycholecalciferol, analysis of kidney extracts revealed a profile of metabolites similar to that observed in LLC-PK1 cells. High-pressure liquid chromatography (HPLC) analysis confirmed the presence of 1,23,25-Trihydroxy-24-oxocholecalciferol in the kidneys of these animals. This demonstrates that the C-24 oxidation pathway is an active and significant route of 1,25-dihydroxycholecalciferol metabolism within the kidney under physiological conditions.

Presence in Other Calciferol Target Tissues

The metabolism of 1,25-dihydroxycholecalciferol via the C-24 oxidation pathway is not confined to the kidney. Evidence suggests that this is a common phenomenon in various target tissues for calciferol, indicating a localized control of the hormone's concentration.

Intestine: The intestinal mucosa is another primary site for the production of 1,23,25-Trihydroxy-24-oxocholecalciferol. The C-24 and C-23 oxidation pathways are considered major routes of intestinal metabolism of 1,25-dihydroxycholecalciferol.

Bone: Bone cells, specifically osteoblasts, are target cells for vitamin D and are involved in its metabolism. capes.gov.brnih.gov Studies have shown that osteoblastic cell lines can convert 1,25-dihydroxycholecalciferol to calcitroic acid, a downstream product of the C-24 oxidation pathway, implying the local production of intermediates like 1,23,25-Trihydroxy-24-oxocholecalciferol. capes.gov.br The expression of CYP24A1 in bone tissue further supports its role as a site of local catabolism of active vitamin D. wikipedia.org

Parathyroid Gland: The parathyroid gland is a key regulator of calcium homeostasis and is itself a target for vitamin D. The expression of CYP24A1 in the parathyroid gland suggests that it can locally metabolize and inactivate 1,25-dihydroxycholecalciferol, likely leading to the formation of 1,23,25-Trihydroxy-24-oxocholecalciferol. nih.govresearchgate.net This local metabolism plays a role in the feedback regulation of parathyroid hormone (PTH) secretion. nih.gov

Mechanisms Regulating Localized Metabolite Production

The production of 1,23,25-Trihydroxy-24-oxocholecalciferol is tightly regulated, primarily through the modulation of the CYP24A1 gene expression. This regulation ensures a fine-tuned control over the levels of the active hormone, 1,25-dihydroxycholecalciferol.

1,25-dihydroxycholecalciferol: The expression of CYP24A1 is strongly induced by its own substrate, 1,25-dihydroxycholecalciferol. wikipedia.orgnih.gov This represents a classic negative feedback loop, where high levels of the active hormone stimulate the production of the enzyme responsible for its degradation. This autoregulation is a key mechanism for preventing vitamin D toxicity and maintaining stable hormone levels.

Parathyroid Hormone (PTH): In contrast to the inductive effect of 1,25-dihydroxycholecalciferol, PTH potently suppresses the expression of the CYP24A1 gene. nih.gov When calcium levels are low, PTH is secreted and acts to increase the levels of active vitamin D by inhibiting its breakdown.

Fibroblast Growth Factor 23 (FGF23): FGF23 is another important regulator that induces the expression of CYP24A1. nih.gov This hormone works in concert with 1,25-dihydroxycholecalciferol to control phosphate (B84403) homeostasis and vitamin D metabolism.

| Regulator | Effect on CYP24A1 Expression | Impact on 1,23,25-Trihydroxy-24-oxocholecalciferol Production |

|---|---|---|

| 1,25-dihydroxycholecalciferol | ↑ (Induction) | ↑ (Increased) |

| Parathyroid Hormone (PTH) | ↓ (Suppression) | ↓ (Decreased) |

| Fibroblast Growth Factor 23 (FGF23) | ↑ (Induction) | ↑ (Increased) |

Biological Activities and Mechanistic Cellular Investigations in Vitro Studies

Effects on Parathyroid Hormone (PTH) Secretion

The regulation of parathyroid hormone (PTH) is a critical function of vitamin D metabolites. Research has focused on how 1,23,25-Trihydroxy-24-oxocholecalciferol contributes to this regulatory process.

Studies utilizing primary cultures of bovine parathyroid cells have been pivotal in demonstrating the direct effects of vitamin D compounds on PTH secretion. Research indicates that 1α,23(S),25-trihydroxy-24-oxovitamin D3, a natural metabolite of 1α,25-dihydroxyvitamin D3, is a potent suppressor of parathyroid hormone secretion. nih.gov In this in vitro model, it has been shown to be nearly as potent as its parent compound, 1α,25-dihydroxyvitamin D3, in its ability to suppress PTH. nih.gov

| Compound | Cell Type | Effect on PTH Secretion | Relative Potency |

| 1,23,25-Trihydroxy-24-oxocholecalciferol | Bovine Parathyroid Cells | Suppression | Almost equipotent to 1α,25-dihydroxyvitamin D3 nih.gov |

| 1α,25-dihydroxyvitamin D3 | Bovine Parathyroid Cells | Suppression | Benchmark |

Impact on Cell Growth and Differentiation

The influence of vitamin D compounds on cell proliferation and differentiation is a significant area of cancer research. The effects of 1,23,25-Trihydroxy-24-oxocholecalciferol have been examined in the context of leukemia cells.

In studies assessing the antiproliferative activity of vitamin D analogs, the 19-nor analog of 1,23,25-Trihydroxy-24-oxocholecalciferol demonstrated significant effects. Specifically, 1α,23(S),25(OH)3-24-oxo-19-nor-D3 was found to be as effective as 1α,25-dihydroxyvitamin D3 in inhibiting the clonal growth of human promyelocytic leukemia (HL-60) cells. nih.gov This suggests a potent ability to control the proliferation of these cancer cells.

| Compound Analog | Cell Line | Effect on Clonal Growth | Relative Potency |

| 1α,23(S),25(OH)3-24-oxo-19-nor-D3 | HL-60 | Inhibition | Equipotent to 1α,25-dihydroxyvitamin D3 nih.gov |

Beyond inhibiting growth, vitamin D compounds can induce cancer cells to differentiate into more mature, less aggressive cell types. The 19-nor analog, 1α,23(S),25(OH)3-24-oxo-19-nor-D3, was also shown to be equipotent to 1α,25-dihydroxyvitamin D3 in its capacity to induce the differentiation of HL-60 cells. nih.gov This activity is a key indicator of its potential as a differentiating agent.

| Compound Analog | Cell Line | Effect on Cell Differentiation | Relative Potency |

| 1α,23(S),25(OH)3-24-oxo-19-nor-D3 | HL-60 | Induction of differentiation | Equipotent to 1α,25-dihydroxyvitamin D3 nih.gov |

Interaction with Vitamin D Receptor (VDR)

The biological effects of vitamin D compounds are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. nih.gov The affinity of a compound for the VDR is often correlated with its biological potency.

The activity of vitamin D metabolites in suppressing PTH is linked to their interaction with the VDR in parathyroid cells. nih.gov While direct binding affinity data for 1,23,25-Trihydroxy-24-oxocholecalciferol in parathyroid cells from the provided search results is not explicitly detailed, its potent biological activity, which is nearly equal to that of 1α,25-dihydroxyvitamin D3 in suppressing PTH, strongly implies an effective binding and activation of the Vitamin D Receptor. nih.gov The vitamin D receptor-mediated transcriptional activity of its 19-nor analog was found to be high, further supporting this mechanism of action. nih.gov

VDR-Mediated Transcriptional Activity

The biological actions of most vitamin D metabolites are initiated by their binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of target genes. The binding affinity of a metabolite for the VDR is a critical determinant of its potential to elicit a genomic response.

In vitro studies utilizing chick intestinal cytosol receptor have provided quantitative insights into the VDR binding affinity of 1,23,25-Trihydroxy-24-oxocholecalciferol. Through competitive binding assays, its relative competitive index (RCI) was determined to be 28 +/- 6 (SE), where the RCI of the primary active metabolite, 1,25-dihydroxycholecalciferol, is set at 100. This indicates a significantly lower affinity for the VDR compared to its precursor.

While direct reporter gene assay data for 1,23,25-Trihydroxy-24-oxocholecalciferol is not extensively detailed in the reviewed literature, research on structurally related 19-nor-analogs offers valuable insights. The VDR-mediated transcriptional activity of 1α,23(S),25-trihydroxy-24-oxo-19-nor-D3 was found to be lower than that of its counterpart, 1α,25(OH)2-19-nor-D3. nih.gov This suggests that the modifications at the C-23 and C-24 positions likely contribute to a reduced capacity to activate VDR-mediated gene transcription.

Comparative Biological Potency with Other Vitamin D Metabolites and Analogs

The biological potency of 1,23,25-Trihydroxy-24-oxocholecalciferol has been evaluated in comparison to other vitamin D metabolites, revealing a generally attenuated profile. This is consistent with its lower binding affinity for the VDR.

Further comparative studies involving 19-nor-analogs have shown that while 1α,23(S),25(OH)3-24-oxo-19-nor-D3 was equipotent to 1α,25(OH)2D3 in its ability to inhibit the clonal growth and induce differentiation of human promyelocytic leukemia (HL-60) cells, it was less potent than 1α,25(OH)2-19-nor-D3. nih.gov

The following table provides a summary of the comparative biological potency of 1,23,25-Trihydroxy-24-oxocholecalciferol and related compounds.

Regulation of 1,23,25 Trihydroxy 24 Oxocholecalciferol Formation and Degradation

Hormonal Regulation of CYP24A1 Expression and Activity

The expression of the CYP24A1 gene is tightly controlled by several hormones to ensure a balanced level of active vitamin D. This hormonal oversight is a key determinant of the rate at which 1,23,25-Trihydroxy-24-oxocholecalciferol is formed.

The principal hormonal regulator of CYP24A1 expression is its own substrate, 1,25-dihydroxyvitamin D3 (calcitriol). researchgate.netnih.gov This active form of vitamin D functions through the vitamin D receptor (VDR) to strongly induce the transcription of the CYP24A1 gene. wikipedia.orgresearchgate.net This mechanism establishes a potent negative feedback loop, where high levels of active vitamin D trigger its own degradation, thereby preventing potential toxicity and maintaining homeostasis. wikipedia.org

The molecular basis for this induction involves the binding of a heterodimer, formed by the VDR and the retinoid X receptor (RXR), to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter region of the CYP24A1 gene. researchgate.netoup.comnih.gov Research has identified two such VDREs upstream of the gene's transcription start site, as well as additional distal enhancer regions that contribute to the robust upregulation of CYP24A1 expression in response to calcitriol (B1668218). nih.govnih.govoup.com

Beyond calcitriol, other hormones can modulate CYP24A1 activity, influencing the metabolic flux towards 1,23,25-Trihydroxy-24-oxocholecalciferol.

Estrogens : Studies in female rats have shown that estradiol (B170435) can indirectly influence vitamin D metabolism. It was found to increase circulating levels of 1,25(OH)2D3, an effect attributed to an elevation in Parathyroid Hormone (PTH) and a decrease in Fibroblast Growth Factor 23 (FGF23). nih.gov Since FGF23 is a known inducer of CYP24A1, its reduction by estrogen suggests an indirect suppressive effect on 24-hydroxylase activity. oup.comoup.com

Prolactin : In similar rat models, prolactin also increased serum 1,25(OH)2D3 levels, primarily by lowering FGF23 levels. nih.gov This indicates that prolactin, like estrogen, can indirectly curb the activity of CYP24A1. Further research in osteosarcoma cells has suggested that prolactin can inhibit the genomic activity of the VDR, which would directly blunt the primary induction signal for CYP24A1 expression. researchgate.net A study in women with elevated prolactin levels also found a correlation between vitamin D status and the effects of treatment, suggesting an interaction between prolactin and vitamin D metabolism. mdpi.com

| Hormone | Primary Effect on CYP24A1 | Mechanism of Action |

|---|---|---|

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | Strong Induction | Binds to VDR/RXR heterodimer, which activates transcription via Vitamin D Response Elements (VDREs) on the CYP24A1 gene. researchgate.netoup.com |

| Estrogen (Estradiol) | Indirect Suppression | Decreases levels of FGF23, a CYP24A1 inducer. nih.gov |

| Prolactin | Indirect Suppression | Decreases levels of FGF23; may also block VDR genomic activity. nih.govresearchgate.net |

Signaling Pathway Modulation of CYP24A1 Gene Expression

The hormonal signals that regulate CYP24A1 are transduced through intracellular signaling pathways that fine-tune the gene's expression.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intermediaries in the control of gene expression by extracellular stimuli. numberanalytics.comyoutube.com Research has specifically implicated the MAPK/ERK pathway in the regulation of CYP24A1. Studies in Caco-2 enterocyte-like cells have demonstrated that ERK1 and ERK2 signaling pathways enhance the 1,25(OH)2D3-mediated induction of CYP24A1 gene expression. nih.gov In these experiments, short-term treatment with Epidermal Growth Factor (EGF), a potent activator of ERK1 and ERK2, significantly increased the induction of CYP24A1 mRNA by calcitriol. nih.gov This indicates that the activity of the ERK1/2 pathway is a key factor in determining the magnitude of the cellular response to vitamin D and, consequently, the rate of its catabolism. nih.govsemanticscholar.org

The transcriptional activation of the CYP24A1 gene by the VDR/RXR heterodimer is not a solitary event; it requires the recruitment of additional proteins known as co-activators. These co-activators help to assemble the transcriptional machinery at the gene's promoter.

Chromatin immunoprecipitation (ChIP) assays have identified several key co-activators involved in CYP24A1 regulation. nih.gov Among the most important is the Mediator complex subunit 1 (MED1). nih.govnih.gov Studies have shown that 1,25(OH)2D3 treatment induces the recruitment of MED1 to the CYP24A1 promoter. nih.govnih.gov Furthermore, MED1 appears to be a point of convergence for the MAPK and vitamin D signaling pathways, with evidence suggesting its involvement in the crosstalk between ERK1/2 signaling and the VDR-mediated activation of the CYP24A1 gene. nih.gov Other co-activators, such as Steroid Receptor Coactivator-1 (SRC-1), are also recruited to the promoter and downstream enhancer regions in response to calcitriol. nih.gov

| Pathway/Component | Role in CYP24A1 Regulation | Key Findings |

|---|---|---|

| MAPK (ERK1/2) | Enhances induction | Activation of ERK1/2 by EGF potentiates the 1,25(OH)2D3-mediated induction of CYP24A1 mRNA in Caco-2 cells. nih.gov |

| MED1 (Co-activator) | Essential for transcription | Recruited to the CYP24A1 promoter upon 1,25(OH)2D3 stimulation; involved in crosstalk with the ERK1/2 pathway. nih.govnih.gov |

| SRC-1 (Co-activator) | Promotes transcription | Recruited to the CYP24A1 promoter and enhancer regions in a 1,25(OH)2D3-dependent manner. nih.gov |

Reciprocal Regulation with 1α-Hydroxylase Activity

The homeostasis of vitamin D is maintained by a finely tuned balance between its synthesis and degradation. This is achieved through the reciprocal regulation of the enzyme responsible for its synthesis, 1α-hydroxylase (CYP27B1), and the enzyme responsible for its degradation, 24-hydroxylase (CYP24A1). nih.govnih.govnih.gov These two enzymes are oppositely regulated by the same systemic hormones, ensuring that the circulating levels of active vitamin D are kept within a narrow physiological range. oup.comoup.com

This reciprocal control is most prominent in the kidney:

Parathyroid Hormone (PTH) : In response to low blood calcium, PTH is released. PTH potently stimulates the expression of CYP27B1 to increase the production of calcitriol, while simultaneously and potently suppressing the expression of CYP24A1 to reduce calcitriol's degradation. oup.comoup.comresearchgate.net

Fibroblast Growth Factor 23 (FGF23) : In response to high blood phosphate (B84403), FGF23 is secreted. FGF23 acts to decrease calcitriol levels by suppressing CYP27B1 expression and inducing CYP24A1 expression. oup.comoup.comnih.gov

1,25-Dihydroxyvitamin D3 (Calcitriol) : As part of its negative feedback loop, calcitriol itself suppresses its own synthesis by inhibiting CYP27B1 transcription, while promoting its breakdown by inducing CYP24A1. oup.comnih.gov

This elegant system of reciprocal control ensures that the body can respond effectively to changes in mineral status, modulating the activity of the vitamin D endocrine system and, by extension, the rate of 1,23,25-Trihydroxy-24-oxocholecalciferol formation. nih.govnih.gov

| Hormone | Effect on 1α-Hydroxylase (CYP27B1) | Effect on 24-Hydroxylase (CYP24A1) | Net Effect on Active Vitamin D |

|---|---|---|---|

| Parathyroid Hormone (PTH) | Induces | Suppresses | Increase |

| Fibroblast Growth Factor 23 (FGF23) | Suppresses | Induces | Decrease |

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | Suppresses | Induces | Decrease (Feedback Inhibition) |

Methodological Approaches in Research and Analysis

Chromatographic Techniques for Metabolite Isolation and Quantification

Chromatographic methods are fundamental to separating and purifying 1,23,25-Trihydroxy-24-oxocholecalciferol from complex biological mixtures, which often contain multiple, structurally similar vitamin D metabolites.

High-Pressure Liquid Chromatography (HPLC) is the cornerstone technique for the isolation and analysis of 1,23,25-Trihydroxy-24-oxocholecalciferol. Researchers have extensively used HPLC to purify this metabolite from various sources, including incubations of chick intestinal mucosa and rat kidney homogenates. nih.gov The process often involves a multi-step purification protocol. Initially, a preliminary separation is performed using methods like Sephadex LH-20 chromatography, followed by multiple rounds of HPLC for final purification. nih.gov This rigorous process is necessary to resolve 1,23,25-Trihydroxy-24-oxocholecalciferol from its precursors and other related metabolites, such as 1,25-dihydroxycholecalciferol, 1,24,25-trihydroxycholecalciferol, and 1,25-dihydroxy-24-oxocholecalciferol. nih.govnih.govnih.gov The identity of the isolated compound is then confirmed through advanced analytical methods like mass spectrometry and nuclear magnetic resonance spectrometry. nih.gov

In Vitro Cell Culture Systems for Metabolic Studies

In vitro systems provide a controlled environment to study the cellular and enzymatic processes involved in the production of 1,23,25-Trihydroxy-24-oxocholecalciferol.

Researchers utilize homogenates of target tissues, such as chick small intestinal mucosa and rat kidney, to demonstrate the conversion of precursors like 1,25-dihydroxyvitamin D3 into 1,23,25-Trihydroxy-24-oxocholecalciferol. nih.govnih.gov Cultured cell lines are also invaluable tools. For instance, the LLC-PK1 pig kidney cell line has been shown to convert 1,25-dihydroxycholecalciferol into a profile of more polar metabolites, including 1,23,25-trihydroxy-24-oxocholecalciferol. nih.govnih.gov Studies using these systems have revealed that pretreating the cells with the precursor, 1,25-dihydroxycholecalciferol, can stimulate the production of its oxidized metabolites. nih.govnih.gov Other cell types, such as isolated calvarial cells from chicken embryos, have also been used to study the organ-specific metabolism of vitamin D, highlighting the tissues capable of producing these metabolites. unc.edumiami.edu

| In Vitro System | Precursor Substrate(s) | Key Metabolites Identified | Reference(s) |

| Cultured Pig Kidney Cells (LLC-PK1) | 1,25-Dihydroxy[3H]cholecalciferol | 1,24,25-Trihydroxycholecalciferol, 1,25-Dihydroxy-24-oxocholecalciferol, 1,23,25-Trihydroxy-24-oxocholecalciferol | nih.govnih.gov |

| Chick Intestinal Mucosal Homogenates | 1,25-Dihydroxyvitamin D3, 1,24R,25-Trihydroxyvitamin D3 | 1,25-Dihydroxy-24-oxo-vitamin D3, 1,23,25-Trihydroxy-24-oxo-vitamin D3 | nih.govnih.gov |

| Rat Kidney Homogenates/Perfusion | 1,25-Dihydroxyvitamin D3 | 1,24,25-Trihydroxyvitamin D3, 1,25-Dihydroxy-24-oxovitamin D3, 1,23,25-Trihydroxy-24-oxovitamin D3 | nih.govnih.gov |

| Cultured Chick Calvarial Cells | 25-Hydroxycholecalciferol | 1,25-Dihydroxycholecalciferol, 24,25-Dihydroxycholecalciferol | unc.edumiami.edu |

| Human Promyelocytic Leukemia (HL-60) Cells | N/A (Used for activity assays) | N/A (Used to test biological activity of synthetic analogs) | nih.govnih.gov |

Radiolabeled Precursor Tracking and Metabolite Profiling

Radiolabeling is a powerful technique for tracing the metabolic fate of vitamin D compounds. By using a radiolabeled precursor, typically tritiated ([³H]) 1,25-dihydroxycholecalciferol, researchers can track its conversion into various metabolites. nih.govnih.gov Following incubation of the radiolabeled precursor with an in vitro system like cultured kidney cells or tissue homogenates, the resulting metabolites are extracted and separated using HPLC. nih.govnih.govnih.gov The radioactivity profile of the HPLC eluate reveals the presence of newly formed compounds. This method was instrumental in identifying the metabolic pathway leading to 1,23,25-Trihydroxy-24-oxocholecalciferol. nih.govnih.govnih.gov For example, studies have shown that 1,25-dihydroxy[³H]cholecalciferol is converted into several more-polar metabolites, which were subsequently identified as compounds in the C-24 oxidation pathway. nih.govnih.gov

Enzymatic Assays for Hydroxylase and Oxidase Activities

The formation of 1,23,25-Trihydroxy-24-oxocholecalciferol is the result of specific enzymatic activities, namely hydroxylases and oxidases that act on the vitamin D side chain. Enzymatic assays using homogenates of target tissues like the intestine and kidney are employed to study this C-24 oxidation pathway. nih.gov These assays demonstrate that enzymes within these tissues can convert 1,25(OH)₂D₃ to 1,24,25(OH)₃D₃, then to 1,25(OH)₂-24-oxo-D₃, and subsequently to 1,23,25(OH)₃-24-oxo-D₃. nih.govnih.gov Research has also shown that the activity of this pathway can be induced; priming animals with a dose of 1,25(OH)₂D₃ enhances the enzymatic activity responsible for producing these metabolites by up to 10-fold within hours. nih.gov This indicates a regulatory mechanism for controlling the tissue levels of the hormonally active form of vitamin D₃. nih.gov

Molecular Biology Techniques for Gene Expression Analysis

Molecular biology techniques are crucial for understanding the genetic regulation of vitamin D metabolism. Techniques like Chromatin Immunoprecipitation (ChIP) coupled with sequencing (ChIP-Seq) are used to identify the genome-wide binding sites of the vitamin D receptor (VDR). nih.govnih.gov When the active form of vitamin D binds to the VDR, this complex interacts with specific DNA sequences called vitamin D response elements (VDREs) to regulate the expression of target genes. nih.gov These target genes include the enzymes responsible for both the synthesis and catabolism of vitamin D metabolites.

Furthermore, techniques like small interfering RNA (siRNA) can be used to investigate the function of specific genes in the vitamin D pathway. By selectively silencing the expression of a particular enzyme, such as a hydroxylase, researchers can study its role in the production of metabolites like 1,23,25-Trihydroxy-24-oxocholecalciferol. Epigenetic mechanisms, including DNA methylation and histone modifications, also play a role in regulating the expression of vitamin D-related genes, such as those encoding the enzymes CYP24A1 and CYP27B1. nih.gov These molecular approaches provide insight into how the cell controls the intricate network of vitamin D metabolism. nih.govnih.gov

Structure Activity Relationships Sar in Analogs and Epimers

Structural Modifications and Resultant In Vitro Biological Activities

C(23) Epimers (R and S configurations) of 1,23,25-Trihydroxy-24-oxo-19-nor-vitamin D3

The stereochemistry at the C(23) position of 1,23,25-trihydroxy-24-oxo-19-nor-vitamin D3 has a profound impact on its biological activity. nih.gov Studies comparing the 23(R) and 23(S) epimers have revealed significant differences in their potency in various in vitro assays.

In assays measuring the suppression of parathyroid hormone (PTH) secretion in bovine parathyroid cells, the 1α,23(R),25-trihydroxy-24-oxo-19-nor-vitamin D3 epimer demonstrated greater potency than the 1α,23(S),25-trihydroxy-24-oxo-19-nor-vitamin D3 epimer. nih.gov Furthermore, when evaluated for their ability to inhibit the clonal growth of human promyelocytic leukemia (HL-60) cells and induce their differentiation, the 23(R) epimer was found to be more potent than the 23(S) epimer. nih.gov In these cell differentiation and clonal growth inhibition assays, the 23(R) epimer showed potency comparable to 1α,25-dihydroxy-19-nor-vitamin D3. nih.gov

The naturally occurring metabolite, 1α,23(S),25-trihydroxy-24-oxovitamin D3, is nearly as effective as 1α,25-dihydroxyvitamin D3 in suppressing PTH secretion. nih.gov However, its 19-nor-analog, 1α,23(S),25-trihydroxy-24-oxo-19-nor-D3, while as potent as 1α,25-dihydroxy-19-nor-D3 in PTH suppression, showed lower potency in inhibiting clonal growth and inducing differentiation of HL-60 cells compared to 1α,25-dihydroxy-19-nor-D3. nih.gov

| Compound | PTH Suppression in Bovine Parathyroid Cells | Inhibition of Clonal Growth of HL-60 Cells | Induction of Differentiation of HL-60 Cells |

| 1α,23(R),25(OH)3-24-oxo-19-nor-D3 | More potent than 23(S) epimer; Equipotent to 1α,25(OH)2-19-nor-D3 | More potent than 23(S) epimer; Equipotent to 1α,25(OH)2-19-nor-D3 | More potent than 23(S) epimer; Equipotent to 1α,25(OH)2-19-nor-D3 |

| 1α,23(S),25(OH)3-24-oxo-19-nor-D3 | As potent as 1α,25(OH)2-19-nor-D3; Less potent than 1α,25(OH)2D3 | Less potent than 1α,25(OH)2-19-nor-D3; Equipotent to 1α,25(OH)2D3 | Less potent than 1α,25(OH)2-19-nor-D3; Equipotent to 1α,25(OH)2D3 |

Correlating Structural Features with VDR Binding and Transcriptional Activity

The differential biological activities of the C(23) epimers of 1,23,25-trihydroxy-24-oxo-19-nor-vitamin D3 are rooted in their varying abilities to bind to the vitamin D receptor (VDR) and subsequently modulate the transcription of target genes.

The vitamin D receptor-mediated transcriptional activity of 1α,23(R),25-trihydroxy-24-oxo-19-nor-D3 is nearly equal to that of 1α,25-dihydroxy-19-nor-D3. nih.gov In contrast, the transcriptional activity of the 23(S) epimer is lower. nih.gov This difference in transcriptional activation provides a molecular basis for the observed higher in vitro biological activities of the 23(R) epimer. nih.gov The enhanced ability of the 23(R) epimer to activate gene transcription through the VDR explains its greater potency in suppressing PTH and regulating cell proliferation and differentiation. nih.gov

| Compound | Relative VDR Binding | Transcriptional Activity |

| 1α,23(R),25(OH)3-24-oxo-19-nor-D3 | Higher than 23(S) epimer | Almost equal to 1α,25(OH)2-19-nor-D3 |

| 1α,23(S),25(OH)3-24-oxo-19-nor-D3 | Lower than 23(R) epimer | Lower than 1α,23(R),25(OH)3-24-oxo-19-nor-D3 |

Advanced Research Perspectives

Elucidation of Additional Specific Enzymatic Steps and Intermediate Products

The formation of 1,23,25-Trihydroxy-24-oxocholecalciferol is a critical step in the C-24 oxidation pathway, a primary route for the catabolism of 1,25-dihydroxyvitamin D3 (calcitriol). nih.gov This pathway is primarily catalyzed by the mitochondrial enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1), also known as 24-hydroxylase. wikipedia.orgresearchgate.netnih.gov CYP24A1 is a versatile enzyme responsible for multiple hydroxylation reactions that systematically deactivate vitamin D metabolites. wikipedia.orguniprot.org

The synthesis of 1,23,25-Trihydroxy-24-oxocholecalciferol involves a sequence of oxidative reactions. Research using homogenates of chick intestinal mucosa and rat kidney has been instrumental in identifying the precursors and intermediates in this pathway. nih.gov The process begins with the active hormone, 1,25(OH)₂D₃, which is hydroxylated at the C-24 position to form 1,24,25-trihydroxyvitamin D₃ (1,24,25(OH)₃D₃). nih.govnih.gov This intermediate is then oxidized to form 1,25-dihydroxy-24-oxo-vitamin D₃. nih.govnih.gov Subsequent hydroxylation at the C-23 position yields the final product, 1,23,25-Trihydroxy-24-oxocholecalciferol. nih.gov Studies have confirmed that 1,25(OH)₂D₃, 1,24,25(OH)₃D₃, and 1,25-dihydroxy-24-oxo-D₃ can all serve as precursors for the formation of 1,23,25-Trihydroxy-24-oxocholecalciferol in target tissues like the intestine and kidney. nih.gov This multi-step enzymatic process ultimately leads to the production of calcitroic acid, a water-soluble metabolite that is excreted in the bile. wikipedia.orgresearchgate.net

Table 1: Enzymatic Pathway Leading to 1,23,25-Trihydroxy-24-oxocholecalciferol

| Precursor | Enzyme | Intermediate/Product |

|---|---|---|

| 1,25-Dihydroxyvitamin D₃ (Calcitriol) | CYP24A1 (24-hydroxylase) | 1,24,25-Trihydroxyvitamin D₃ |

| 1,24,25-Trihydroxyvitamin D₃ | CYP24A1 (24-hydroxylase) | 1,25-Dihydroxy-24-oxocholecalciferol |

| 1,25-Dihydroxy-24-oxocholecalciferol | CYP24A1 (23-hydroxylase activity) | 1,23,25-Trihydroxy-24-oxocholecalciferol |

| 1,23,25-Trihydroxy-24-oxocholecalciferol | Further oxidation via CYP24A1 | Calcitroic Acid |

Investigation of Potential Novel Biological Roles Beyond Catabolism

While the primary role of 1,23,25-Trihydroxy-24-oxocholecalciferol is established as a catabolic intermediate in the deactivation of calcitriol (B1668218), research has explored whether it retains any biological activity. nih.gov Studies assessing its function have generally concluded that its activity is significantly lower than that of its potent precursor, 1,25(OH)₂D₃. nih.gov

In vitro experiments have shown that 1,23,25-Trihydroxy-24-oxocholecalciferol can bind to the chick intestinal vitamin D receptor, but its relative competitive index is only about 28% of that of calcitriol. nih.gov This reduced binding affinity translates to diminished biological function. When tested in vivo in chicks, the compound demonstrated only weak activity in stimulating intestinal calcium absorption. nih.gov Similarly, its effect on bone calcium mobilization was modest, indicating a substantial decline in biological potency as calcitriol is metabolized through the C-24 oxidation pathway. nih.gov The C-23 oxidation step, in particular, appears to be a major pathway for the deactivation of both physiological and pharmacological levels of 1,25-dihydroxyvitamin D₃. nih.gov Although research into synthetic analogs has suggested that modifications to this molecular backbone could yield compounds with selective biological activities, such as suppressing parathyroid hormone, the naturally occurring 1,23,25-Trihydroxy-24-oxocholecalciferol is largely considered an inactive metabolite destined for excretion. nih.govwikipedia.org

Table 2: Comparative Biological Activity of 1,23,25-Trihydroxy-24-oxocholecalciferol

| Compound | Relative Competitive Index for VDR Binding (Chick Intestine) | Intestinal Calcium Absorption Activity (in vivo, chick) | Bone Calcium Mobilization Activity (in vivo, chick) |

|---|---|---|---|

| 1,25-Dihydroxyvitamin D₃ (Calcitriol) | 100 | High | High |

| 1,25-Dihydroxy-24-oxocholecalciferol | 98 +/- 2 | Active | Modest |

| 1,23,25-Trihydroxy-24-oxocholecalciferol | 28 +/- 6 | Weak | Modest |

Data sourced from in vivo chick bioassays. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of vitamin D metabolites, including 1,23,25-Trihydroxy-24-oxocholecalciferol, are essential for understanding vitamin D homeostasis. Given their low circulating concentrations and the presence of numerous structurally similar compounds, their analysis presents a significant challenge. nih.govamegroups.org

Early research relied on techniques such as high-pressure liquid chromatography (HPLC) combined with mass spectrometry and proton nuclear magnetic resonance spectrometry to isolate and identify the metabolite from in vitro incubations. nih.gov However, for routine and sensitive quantification in biological samples, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. amegroups.orgnih.govsciex.com LC-MS/MS provides superior selectivity and sensitivity, allowing for the simultaneous measurement of multiple vitamin D analytes in a single analytical run. nih.govamegroups.orgnih.gov

Despite its advantages, the use of LC-MS/MS for metabolites like 1,23,25-Trihydroxy-24-oxocholecalciferol requires extensive sample preparation to remove interfering substances. amegroups.org This typically involves protein precipitation, liquid-liquid extraction, and occasionally chemical derivatization to improve the ionization efficiency and analytical signal of the target compound. nih.govamegroups.org The development of high-throughput, validated LC-MS/MS methods is a continuing area of research, aiming to provide more comprehensive profiles of vitamin D metabolism in both health and disease states. nih.govgii.co.jp

Table 3: Analytical Methodologies for 1,23,25-Trihydroxy-24-oxocholecalciferol

| Methodology | Application | Advantages | Challenges |

|---|---|---|---|

| High-Pressure Liquid Chromatography (HPLC) | Initial isolation and purification nih.gov | Effective separation of metabolites | Lower sensitivity compared to MS; often requires radioactive labels for detection nih.gov |

| Mass Spectrometry (MS) / NMR Spectroscopy | Structural identification and confirmation nih.gov | Provides definitive structural information | Requires pure, isolated compounds; not suitable for routine quantification in complex mixtures |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gold standard for quantification in biological fluids nih.govamegroups.org | High sensitivity, high specificity, ability to measure multiple analytes simultaneously nih.gov | Complex sample preparation required, potential for matrix effects, need for derivatization amegroups.org |

Further Characterization of Regulatory Networks Governing its Metabolism

The production of 1,23,25-Trihydroxy-24-oxocholecalciferol is intrinsically linked to the activity of the CYP24A1 enzyme. Therefore, the regulatory networks that govern its metabolism are those that control the expression and function of CYP24A1. nih.gov This regulation is a cornerstone of vitamin D homeostasis, ensuring that levels of the active hormone calcitriol are tightly controlled. nih.govnih.gov

The primary regulator of CYP24A1 is calcitriol itself. wikipedia.org High levels of 1,25(OH)₂D₃ strongly induce the transcription of the CYP24A1 gene, creating a powerful negative feedback loop that promotes its own catabolism. nih.govnih.gov This induction can be rapid and significant, with enzyme activity increasing up to 10-fold within hours of exposure to high levels of calcitriol. nih.gov

Other systemic hormones also play crucial roles. Fibroblast growth factor 23 (FGF23), a hormone involved in phosphate (B84403) regulation, is a potent stimulator of CYP24A1 expression. researchgate.netnih.govnih.gov Conversely, parathyroid hormone (PTH), which stimulates the production of calcitriol, acts to suppress the expression of CYP24A1. wikipedia.orgnih.gov This coordinated regulation ensures that vitamin D activation and inactivation are balanced according to the body's mineral needs. Disruptions in this network, such as inactivating mutations in the CYP24A1 gene, can lead to impaired breakdown of calcitriol, resulting in conditions like idiopathic infantile hypercalcemia. uniprot.orgmedlineplus.govoup.com

Table 4: Key Regulators of CYP24A1 Expression and Activity

| Regulatory Factor | Effect on CYP24A1 Expression/Activity | Consequence for 1,23,25-Trihydroxy-24-oxocholecalciferol Production |

|---|---|---|

| 1,25-Dihydroxyvitamin D₃ (Calcitriol) | Strong Induction wikipedia.orgnih.gov | Increased Production |

| Fibroblast Growth Factor 23 (FGF23) | Induction researchgate.netnih.gov | Increased Production |

| Parathyroid Hormone (PTH) | Suppression wikipedia.orgnih.gov | Decreased Production |

| Low Serum Calcium/Phosphate | Indirect Suppression (via PTH stimulation) nih.gov | Decreased Production |

Q & A

Basic Research Questions

Q. How is 1,23,25-Trihydroxy-24-oxocholecalciferol biosynthesized in mammalian systems, and what methodologies are used to identify its metabolic pathway?

- Methodological Answer : Biosynthesis occurs via C-23 and C-24 oxidation of 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃) in target tissues like kidneys. Key techniques include:

- Radiolabeled tracing : Use of 1,25-dihydroxy[³H]cholecalciferol to track metabolite production in cultured kidney cells (e.g., LLC PK1 line) and in vivo rat models .

- High-performance liquid chromatography (HPLC) : Separation and identification of polar metabolites, including 1,23,25-trihydroxy-24-oxocholecalciferol, validated by co-elution with synthetic standards .

- Stimulation protocols : Pretreatment of cells with unlabeled 1,25(OH)₂D₃ enhances metabolite yield, suggesting enzyme induction .

Q. What experimental models are suitable for studying the catabolism of 1,25-dihydroxycholecalciferol into 1,23,25-Trihydroxy-24-oxocholecalciferol?

- Methodological Answer :

- In vitro models : Cultured pig kidney cells (LLC PK1) demonstrate robust conversion of 1,25(OH)₂D₃ into oxidized metabolites, including 1,23,25-trihydroxy-24-oxocholecalciferol .

- In vivo models : Intravenous administration of radiolabeled 1,25(OH)₂D₃ in rats allows profiling of kidney-specific metabolites, confirming tissue relevance .

Advanced Research Questions

Q. How does pretreatment with 1,25-dihydroxycholecalciferol influence the production of its C-24/C-23 oxidized metabolites, and what regulatory mechanisms are implicated?

- Methodological Answer : Pretreatment with unlabeled 1,25(OH)₂D₃ increases metabolite production, likely due to:

- Enzyme induction : Upregulation of cytochrome P450 enzymes (e.g., CYP24A1) responsible for oxidation .

- Feedback regulation : Enhanced catabolism may counterbalance 1,25(OH)₂D₃ levels to maintain calcium homeostasis.

- Experimental validation : Compare metabolite profiles in pretreated vs. untreated cells using HPLC and kinetic assays .

Q. What analytical challenges arise when distinguishing 1,23,25-Trihydroxy-24-oxocholecalciferol from structurally similar metabolites, and how can they be methodologically addressed?

- Methodological Answer :

- Chromatographic resolution : Optimize HPLC gradients to separate 1,23,25-trihydroxy-24-oxocholecalciferol from isomers like 1,24,25-trihydroxycholecalciferol or lactone derivatives .

- Mass spectrometry (MS) : Use tandem MS (LC-MS/MS) for precise mass-to-charge ratio identification, reducing false positives.

- Synthetic standards : Co-inject authenticated standards to confirm retention times and spectral matches .

Q. How do tissue-specific differences in 1,23,25-Trihydroxy-24-oxocholecalciferol metabolism impact its functional role in calcium homeostasis compared to other vitamin D₃ metabolites?

- Methodological Answer :

- Comparative tissue studies : Profile metabolites in kidney, intestine, and bone cells to assess tissue-specific catabolism.

- Functional assays : Measure calcium uptake in cells treated with 1,23,25-trihydroxy-24-oxocholecalciferol vs. 1,25(OH)₂D₃ to evaluate bioactivity.

- In vivo relevance : Correlate metabolite levels in target tissues with serum calcium/phosphate concentrations in knockout models (e.g., CYP24A1-deficient mice) .

Data Contradiction & Interpretation

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings on 1,23,25-Trihydroxy-24-oxocholecalciferol’s metabolic stability?

- Methodological Answer :

- Cross-validation : Replicate in vitro results (e.g., LLC PK1 cells) in primary kidney cells or organoids to bridge model gaps.

- Pharmacokinetic studies : Track metabolite half-life in vivo using radiolabeled compounds and compare degradation rates with in vitro data .

- Tissue-specific factors : Account for differences in enzyme expression, redox environments, or cofactor availability across models.

Key Research Findings Table

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.